Levetimide C-11
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115216-90-5 |
|---|---|
Molecular Formula |
C2211CH26N2O2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(3R)-3-phenyl-3-[1-(phenyl(111C)methyl)piperidin-4-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m0/s1/i17-1 |
InChI Key |
LQQIVYSCPWCSSD-URGYHRGKSA-N |
SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Isomeric SMILES |
C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)[11CH2]C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levetimide C-11; Benzetimide C-11, (R)-; [11C]levetimide; |
Origin of Product |
United States |
Radiosynthesis and Chemical Characterization of 11c Levetimide
Production of Carbon-11 (B1219553) Isotope for Radiotracer Synthesis
The production of carbon-11 for radiotracer synthesis is primarily achieved through nuclear reactions utilizing a cyclotron. mdpi.commdpi.comencyclopedia.pubopenmedscience.com
Cyclotron-Based Generation of Primary Carbon-11 Products ([11C]CO2 and [11C]CH4)
Carbon-11 is predominantly produced via the 14N(p,α)11C nuclear reaction. mdpi.comencyclopedia.pubopenmedscience.comunm.edunih.govnih.gov This involves bombarding a target gas containing nitrogen-14 with high-energy protons accelerated by a cyclotron. mdpi.comencyclopedia.pubopenmedscience.comunm.edunih.gov The composition of the target gas dictates the primary chemical form of the resulting carbon-11. When nitrogen gas contains a small concentration of oxygen (typically 0.1–2%), the primary product is carbon-11 labeled carbon dioxide ([11C]CO2). mdpi.commdpi.comencyclopedia.pubopenmedscience.comunm.edunih.govnih.gov Alternatively, if the nitrogen gas contains hydrogen (typically 5–10%), the primary product is carbon-11 labeled methane (B114726) ([11C]CH4). mdpi.commdpi.comencyclopedia.pubopenmedscience.comunm.edunih.govnih.gov Both [11C]CO2 and [11C]CH4 are produced with high yields and molar activities, although achieving theoretically possible molar activities requires minimizing trace non-radioactive carbon contamination. mdpi.comencyclopedia.pub
Conversion to Secondary [11C]-Labeled Synthons (e.g., [11C]Methyl Iodide and [α-11C]Benzyl Iodide)
While [11C]CO2 can be used directly in some labeling reactions, [11C]CH4 typically requires conversion into more reactive species to be useful for radiolabeling. mdpi.comencyclopedia.pub Both primary products can be transformed into a variety of secondary [11C]-labeled synthons, which are crucial building blocks for synthesizing more complex radiotracers. mdpi.comnih.gov
One of the most commonly used synthons is [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). mdpi.comnih.govnih.govscholaris.ca These are routinely synthesized from either [11C]CO2 or [11C]CH4 using established methods, including wet-chemistry approaches involving reduction and iodination or gas-phase reactions. mdpi.comscholaris.cagehealthcare.co.ukacs.org Automated synthesis devices are commercially available for the production of these methylating agents. mdpi.comscholaris.cagehealthcare.co.uk
Another important synthon, particularly relevant for the synthesis of [11C]Levetimide, is [α-11C]benzyl iodide ([α-11C]BnI). iaea.orgmdpi.comresearchgate.netnih.gov The synthesis of [α-11C]benzyl iodide can be achieved from [11C]CO2, often involving a Grignard reaction followed by reduction and iodination steps. iaea.orgresearchgate.netnih.gov This synthon is valuable because the benzyl (B1604629) group is present in many biologically active compounds. researchgate.netnih.gov
Radiochemical Synthesis Pathways for [11C]Levetimide
The radiosynthesis of [11C]Levetimide involves incorporating the carbon-11 isotope into the levetimide (B1674941) molecule. This is typically achieved through specific labeling strategies utilizing the secondary [11C]-labeled synthons.
N-Alkylation Approaches in [11C]Levetimide Synthesis
N-alkylation is a prevalent method in carbon-11 radiochemistry, particularly for introducing a [11C]methyl or [11C]benzyl group onto a nitrogen atom in a precursor molecule. mdpi.comnih.govnih.govcapes.gov.brresearchgate.netnih.gov In the context of [11C]Levetimide synthesis, N-alkylation is a key strategy, as levetimide contains a tertiary amine group that can be targeted for labeling. medkoo.com This approach involves reacting a des-alkyl precursor (the levetimide molecule lacking the group to be labeled with 11C) with a reactive [11C]-labeled alkylating agent, such as [11C]methyl iodide or [α-11C]benzyl iodide. mdpi.comunm.edunih.govnih.gov The reaction typically occurs in an organic solvent in the presence of a base to facilitate the alkylation. osti.gov
Utilization of [α-11C]Benzyl Iodide as a Key Precursor
The synthesis of [11C]Levetimide specifically utilizes [α-11C]benzyl iodide as a crucial precursor. iaea.orgmdpi.comresearchgate.netnih.gov Levetimide's structure includes a benzyl group attached to a nitrogen atom. medkoo.com By synthesizing [α-11C]benzyl iodide where the carbon-11 is incorporated into the benzyl methylene (B1212753) group, this labeled synthon can be reacted with the corresponding des-benzyl levetimide precursor via N-alkylation. iaea.orgresearchgate.netnih.gov This method allows for the specific placement of the carbon-11 isotope within the levetimide molecule, resulting in [11C]Levetimide. Studies have demonstrated the successful synthesis of [11C]Levetimide using this approach, achieving good radiochemical yields and purity within a short synthesis time, which is essential given the half-life of 11C. iaea.orgresearchgate.netnih.gov
Multi-Step Radiosynthesis Sequences for [11C]Levetimide
The radiosynthesis of [11C]Levetimide from primary cyclotron products like [11C]CO2 or [11C]CH4 involves a multi-step sequence. mdpi.commdpi.comencyclopedia.pubopenmedscience.com This sequence typically begins with the production of the primary carbon-11 product, followed by its conversion to the key synthon, [α-11C]benzyl iodide. iaea.orgresearchgate.netnih.gov Subsequently, the [α-11C]benzyl iodide is reacted with the des-benzyl levetimide precursor through an N-alkylation reaction. iaea.orgresearchgate.netnih.gov
An example of a multi-step sequence for the synthesis of [11C]Levetimide from [11C]CO2 involves bubbling [11C]CO2 through a solution of phenylmagnesium chloride, followed by reduction with lithium aluminum hydride and subsequent iodination to produce [α-11C]benzyl iodide. osti.goviaea.org The [α-11C]benzyl iodide is then reacted with nor-benzyl levetimide (des-benzyl levetimide). osti.goviaea.org The final product, [11C]Levetimide, is then purified using techniques such as high-performance liquid chromatography (HPLC). osti.goviaea.org The total synthesis time for such multi-step procedures is optimized to be as short as possible to maximize the yield of the radioactive product. osti.goviaea.orgnih.govnih.gov
Optimization and Automation in Radiosynthetic Procedures
The efficient and reliable production of [11C]Levetimide for clinical and preclinical applications necessitates the optimization and automation of its radiosynthetic procedure. Given the 20.4-minute half-life of 11C, rapid synthesis and purification are paramount.
Factors Influencing Radiochemical Yield and Efficiency
The radiosynthesis of [11C]Levetimide typically involves the incorporation of 11C into the levetimide precursor. One reported method involves a four-step sequence starting from cyclotron-produced [11C]carbon dioxide ([11C]CO2). This sequence includes the formation of a Grignard reagent, followed by carboxylation with [11C]CO2, reduction, iodination to produce [α-11C]benzyl iodide, and finally alkylation of nor-benzyl levetimide with [α-11C]benzyl iodide to yield [11C]Levetimide. iaea.orgosti.govnih.govacs.org
Reported radiochemical yields for [11C]Levetimide synthesis using a four-step sequence including [α-11C]benzyl iodide as a precursor have been around 8% (non-decay corrected). nih.govacs.org Optimization efforts in carbon-11 radiosynthesis often focus on maximizing the incorporation of the radionuclide into the target molecule while minimizing reaction times and side product formation. For other carbon-11 tracers, optimizing parameters like precursor amount and reaction solvent have been shown to improve radiochemical yield. villeneuvelab.com
Implementation of Automated Radiosynthesis Modules
The short half-life of 11C makes automated synthesis crucial for the routine production of [11C]Levetimide and other 11C-labeled radiotracers. Automated radiosynthesis modules provide reproducibility, reduce radiation exposure to personnel, and enable rapid synthesis and purification. osti.govnih.govnih.govresearchgate.net
Commercial automated synthesis platforms, such as those from GE Healthcare (e.g., TRACERlab FX M, TRACERlab FX2 M) and Trasis (e.g., AllinOne), are commonly used for the production of 11C-radiotracers. gehealthcare.comgehealthcare.setrasis.com These modules integrate various steps of the radiosynthesis, including precursor handling, radiolabeling reaction, purification, and formulation. gehealthcare.comgehealthcare.se
While specific details on the automated synthesis of [11C]Levetimide using these modules are not extensively detailed in the provided snippets, the general principles of automated 11C-radiosynthesis apply. Automated procedures typically involve the online delivery of the [11C] precursor (e.g., [11C]methyl iodide or [11C]methyl triflate, which can be produced from [11C]CO2) to a reaction vessel containing the precursor molecule and appropriate reagents. nih.govgehealthcare.comgehealthcare.semdpi.comjove.com The reaction is then carried out under controlled conditions, followed by automated purification and formulation steps. gehealthcare.comgehealthcare.se The implementation of automated modules ensures standardized procedures and improves the reliability of [11C]Levetimide production.
Radiochemical Purity and Specific Activity Determination of [11C]Levetimide
Ensuring the quality of the synthesized [11C]Levetimide is essential for its intended use. This involves determining its radiochemical purity and specific activity.
Purification and Analytical Methods via High-Performance Liquid Chromatography (HPLC)
Purification of [11C]Levetimide after radiosynthesis is typically achieved using semi-preparative high-performance liquid chromatography (HPLC). iaea.orgosti.gov HPLC is a widely used technique in radiochemistry for separating the desired radiotracer from the reaction mixture, which may contain unreacted precursor, radiochemical byproducts, and other impurities. medkoo.comnih.govacs.orgresearchgate.net
Analytical HPLC is subsequently used to assess the radiochemical and chemical purity of the purified [11C]Levetimide. iaea.orgosti.govacs.org HPLC systems used for radiochemical analysis are equipped with both a UV detector (for detecting chemical species) and a radioactivity detector (for detecting radioactive species). gehealthcare.comgehealthcare.seacs.org This dual detection allows for the simultaneous determination of the chemical and radiochemical profiles of the sample.
Typical HPLC methods for analyzing carbon-11 tracers involve reversed-phase columns (e.g., C18) and a mobile phase, often consisting of a mixture of water or an aqueous buffer and an organic solvent (e.g., ethanol, acetonitrile). researchgate.netnih.govresearchgate.netnih.gov The specific composition and gradient of the mobile phase are optimized to achieve adequate separation of [11C]Levetimide from potential impurities.
Determination of Radiochemical Purity
Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form ([11C]Levetimide). acs.org It is a critical quality control parameter for radiopharmaceuticals. Radiochemical purity is primarily determined by analytical HPLC with radioactivity detection. villeneuvelab.commedkoo.comnih.govnih.gov
The radiochemical purity is calculated by integrating the area under the peak corresponding to [11C]Levetimide in the radioactivity chromatogram and comparing it to the total area of all radioactive peaks. A high radiochemical purity indicates that the vast majority of the injected radioactivity is in the form of the desired radiotracer. Acceptance criteria for radiochemical purity of radiopharmaceuticals are typically high, often 95% or greater, although a limit of 90% may be considered acceptable in some cases, especially if more impurities can be detected by improved methods. researchgate.netiaea.org
Measurement of Specific Activity
Specific activity (or molar activity) is defined as the amount of radioactivity per unit mass or mole of the radiotracer at a given time. nih.govnih.govresearchgate.net It is usually expressed in units like Bq/µmol or Ci/µmol. Specific activity is a crucial parameter, particularly for receptor binding studies, as it relates the radioactive signal to the number of molecules of the radiotracer.
The determination of specific activity involves measuring both the radioactivity and the chemical mass of [11C]Levetimide in a sample. Radioactivity is measured using a calibrated activity meter (e.g., a dose calibrator). nih.gov The chemical mass of [11C]Levetimide is typically determined using UV detection during analytical HPLC by comparing the peak area of [11C]Levetimide to a calibration curve prepared with known quantities of the non-radioactive standard (cold standard). researchgate.netnih.gov
Factors influencing specific activity include the initial activity of the [11C] precursor, the efficiency of the radiosynthesis, and the amount of non-radioactive levetimide (carrier) present in the synthesis. researchgate.netresearchgate.net The presence of carrier can significantly reduce the specific activity. researchgate.netresearchgate.net Reported specific activities for [11C]Levetimide have been around 0.9 Ci/µmol. nih.govacs.org For other 11C-labeled radiotracers, specific activities typically range from 1 to 230 GBq/µmol (calculated at the end of synthesis), although higher values have been reported. nih.gov
Preclinical Pharmacological Characterization of 11c Levetimide
In Vitro Receptor Binding and Stereoselectivity Studies
In vitro studies are fundamental to establishing the receptor binding profile of a potential PET radioligand. For [¹¹C]Levetimide, these studies confirm its role as an appropriate control for non-specific binding by demonstrating its significantly lower affinity for muscarinic receptors compared to its active stereoisomer, dexetimide (B1670337).
The defining characteristic of the dexetimide and levetimide (B1674941) enantiomeric pair is the profound difference in their affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). Dexetimide is a potent muscarinic antagonist, whereas levetimide is largely inactive. This disparity has been quantified in functional assays, revealing the dramatic stereoselectivity of the muscarinic receptor.
In studies using guinea-pig atria, the antagonistic potency of dexetimide was found to be more than 6000 times higher than that of levetimide. nih.gov This vast difference is clearly reflected in their respective pA2 values, a measure of antagonist potency.
| Compound | pA2 Value | Relative Potency |
|---|---|---|
| Dexetimide | 9.82 | >6000x |
| Levetimide | 6.0 | 1x |
Table 1: Comparative Antagonistic Potency of Dexetimide and Levetimide at Muscarinic Receptors in Guinea-Pig Atria. nih.gov
This data robustly establishes levetimide's low affinity for the specific muscarinic receptor binding site, validating the use of its carbon-11 (B1219553) labeled form, [¹¹C]Levetimide, to quantify the non-specific binding component in PET imaging studies.
The concept of stereoselectivity is central to the use of [¹¹C]Levetimide in neuroreceptor imaging. The interaction between a ligand and its receptor is a highly specific, three-dimensional process. Consequently, stereoisomers—molecules with the same chemical formula but different spatial arrangements—can exhibit vastly different biological activities.
The binding of the benzetimide (B37474) enantiomers to muscarinic receptors is a classic example of high stereoselectivity. The specific receptor sites demonstrate a strong preference for the spatial configuration of dexetimide. nih.gov In contrast, levetimide, its stereoisomer, shows negligible affinity for these specific sites. nih.gov This ensures that the signal from [¹¹C]dexetimide in receptor-rich brain regions is primarily due to specific binding, while the signal from [¹¹C]Levetimide in the same regions reflects non-specific binding and free ligand in tissue.
Interestingly, studies have noted that even non-specific binding sites can exhibit a degree of stereoselectivity, although to a much lesser extent than the specific receptors. nih.gov This observation underscores the complexity of ligand-tissue interactions but does not detract from the utility of [¹¹C]Levetimide as a practical tool for estimating non-specific binding in PET studies.
In Vivo Preclinical Evaluation in Animal Models
Following in vitro characterization, the behavior of [¹¹C]Levetimide was assessed in living organisms to understand its biodistribution, ability to cross the blood-brain barrier, and its kinetic profile in the brain.
In vivo studies in rodents are crucial for determining the regional brain distribution of a PET tracer. For [¹¹C]Levetimide, these studies confirm its expected behavior as a marker of non-specific binding. Following intravenous injection in rats, radiotracers must first cross the blood-brain barrier to enter the brain tissue.
While specific distribution data for [¹¹C]Levetimide is intrinsically linked to its use alongside [¹¹C]dexetimide, its distribution pattern is characteristically different from the active enantiomer. [¹¹C]dexetimide shows high accumulation in areas rich in muscarinic receptors, such as the cerebral cortex and striatum. Conversely, the uptake of [¹¹C]Levetimide is expected to be relatively low and more uniform across different brain regions. This distribution would not correlate with the known density of muscarinic receptors and is representative of non-specific tissue binding. Minor activity would be anticipated in various brain regions, reflecting its role as a control ligand. nih.gov
A fundamental requirement for any CNS PET radioligand is the ability to effectively cross the blood-brain barrier (BBB) to reach its target within the brain. The use of [¹¹C]Levetimide in in vivo brain imaging studies inherently confirms that it penetrates the BBB. As a small molecule with physicochemical properties that allow for CNS entry, it can be successfully utilized for brain PET scans. nih.gov
The rate and extent of BBB penetration are critical factors for a successful PET study. nih.govnih.gov Studies with its active enantiomer, which shares a similar molecular structure and properties apart from its stereochemistry, have demonstrated good brain entry. nih.gov This indicates that the molecular scaffold of benzetimide is conducive to crossing the BBB. Therefore, [¹¹C]Levetimide effectively enters the brain, where its subsequent distribution is governed by its low affinity for specific receptors, resulting in a signal that primarily represents non-specific binding.
Non-human primates, such as baboons, provide a valuable translational model for human brain imaging due to the greater anatomical and physiological similarity of their brains. PET studies in these animals offer insights into the tracer's kinetic properties and distribution in a more complex brain structure.
In PET studies involving non-human primates, [¹¹C]Levetimide continues to serve as the gold standard for measuring non-specific binding of muscarinic receptor radioligands. nih.gov When administered, its distribution in the primate brain is expected to be diffuse and relatively homogenous. Unlike [¹¹C]dexetimide, which would show high radioactivity concentration in the striatum, cortex, and other mAChR-dense regions, [¹¹C]Levetimide would exhibit a much flatter distribution profile. researchgate.net
The kinetic profile of [¹¹C]Levetimide is also distinct. While the active enantiomer shows prolonged retention (trapping) in receptor-rich areas, the washout of [¹¹C]Levetimide from all brain regions is expected to be faster and governed by blood flow and non-specific tissue interactions. nih.gov This rapid clearance from the brain, without specific retention, is the hallmark of a tracer that measures non-specific binding and is essential for the accurate quantification of specific receptor binding using compartmental modeling of PET data.
Utilization of [11C]Levetimide as a Non-Specific Binding Control in Receptor Imaging Studies
In positron emission tomography (PET) imaging, the accurate quantification of specific receptor binding is crucial for understanding physiological and pathological processes. The total measured signal in a PET scan is a composite of specific binding to the target receptor and non-specific binding to other tissues and proteins. To isolate the specific binding component, it is essential to have a reliable method for estimating the non-specific signal. One established and effective method is the use of a pharmacologically inactive enantiomer of the radiolabeled ligand as a control. [11C]Levetimide serves this purpose in studies targeting the muscarinic acetylcholine receptor (mAChR).
[11C]Levetimide is the pharmacologically inactive (S)-enantiomer of [11C]dexetimide, a potent muscarinic receptor antagonist. Due to its stereochemical configuration, levetimide exhibits negligible affinity for the muscarinic receptor. When administered in a PET study, the uptake and distribution of [11C]Levetimide in the brain are presumed to represent only non-specific binding and free radiotracer in tissue. By conducting parallel PET scans with the active enantiomer ([11C]dexetimide) and the inactive enantiomer ([11C]Levetimide), researchers can estimate the level of non-specific binding. The signal from the [11C]Levetimide scan can be subtracted from the total signal observed in the [11C]dexetimide scan, providing a more accurate measure of the specific binding to muscarinic receptors.
This approach is particularly valuable in preclinical studies for the validation of new radiotracers and in pharmacological challenge studies. For instance, when evaluating the receptor occupancy of a new drug candidate, the use of an inactive enantiomer like [11C]Levetimide helps to ensure that the observed reduction in tracer uptake is due to competition for the specific receptor binding sites and not a general, non-specific effect of the drug.
The table below summarizes the key characteristics of [11C]Levetimide in the context of its use as a non-specific binding control.
| Property | Description | Relevance in PET Imaging |
| Stereochemistry | (S)-enantiomer of etimide | Pharmacologically inactive form |
| Receptor Affinity | Negligible affinity for muscarinic acetylcholine receptors | Its distribution primarily reflects non-specific binding and free ligand |
| Application | Control radiotracer in PET studies | Used to estimate the non-specific binding component of the total signal |
| Paired Ligand | [11C]Dexetimide (active (R)-enantiomer) | Allows for the subtraction of non-specific binding to quantify specific binding |
Methodological Considerations in Preclinical Assessment
Preclinical PET imaging protocols for [11C]Levetimide are designed to accurately measure its distribution in the brain, which, as discussed, represents non-specific binding. These protocols are typically conducted in small animal models, such as rodents or non-human primates, and involve several key steps.
The animal is first anesthetized to prevent movement during the scan, which could introduce motion artifacts and compromise image quality. A tail vein catheter is often inserted for the intravenous administration of the radiotracer. A transmission scan using a rotating positron-emitting source is usually performed before the emission scan for attenuation correction of the PET data.
Following the transmission scan, a bolus injection of [11C]Levetimide is administered intravenously. The emission scan is then acquired dynamically over a period of 60 to 90 minutes. Dynamic scanning allows for the measurement of the change in radioactivity concentration in different brain regions over time, which is essential for subsequent kinetic modeling. Arterial blood sampling may also be performed throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic analysis.
The acquired PET data are reconstructed into a series of 3D images representing the distribution of radioactivity in the brain at different time points. These images are then co-registered with an anatomical image, such as a magnetic resonance imaging (MRI) scan, to allow for the delineation of specific regions of interest (ROIs).
A typical preclinical PET imaging protocol for [11C]Levetimide is outlined in the table below.
| Step | Procedure | Purpose |
| Animal Preparation | Anesthesia, tail vein catheterization | Ensure animal welfare and facilitate radiotracer injection |
| Transmission Scan | Acquisition of attenuation data | Correct for the attenuation of gamma rays by tissue |
| Radiotracer Administration | Intravenous bolus injection of [11C]Levetimide | Introduce the tracer into the bloodstream for brain uptake |
| Emission Scan | Dynamic acquisition of PET data for 60-90 minutes | Measure the temporal and spatial distribution of the radiotracer |
| Blood Sampling (optional) | Arterial blood collection during the scan | Determine the arterial input function for kinetic modeling |
| Image Reconstruction | Generation of 3D PET images | Visualize the distribution of radioactivity |
| Image Analysis | Co-registration with MRI, ROI definition | Quantify radioactivity concentration in specific brain regions |
Ex vivo autoradiography provides a high-resolution method to validate and complement in vivo PET imaging findings. nih.gov This technique allows for a more detailed examination of the radiotracer's distribution at the tissue level. In the context of [11C]Levetimide, ex vivo autoradiography can be used to confirm that its uptake in the brain is indeed non-specific and to correlate these findings with the in vivo PET data. invivopharm.comgiffordbioscience.com
The general procedure for an ex vivo autoradiography study with [11C]Levetimide involves administering the radiotracer to an animal as in a PET study. At a specific time point after injection, typically when the radiotracer has reached a steady state or at the end of a simulated PET scan, the animal is euthanized. The brain is then rapidly removed, frozen, and sliced into thin sections using a cryostat.
These brain sections are then exposed to a phosphor imaging plate or photographic film. The radioactive decay of the Carbon-11 in the tissue creates a latent image on the detector, which can then be read by a scanner to produce a high-resolution image of the radiotracer's distribution within the brain slices. To quantify the radioactivity, calibrated radioactive standards are often exposed alongside the tissue sections.
By comparing the autoradiograms from animals injected with [11C]Levetimide to those injected with its active enantiomer, [11C]dexetimide, researchers can visually and quantitatively confirm the differences in their binding patterns. The uniform distribution of [11C]Levetimide across different brain regions, without preferential accumulation in receptor-rich areas, would provide strong evidence for its non-specific binding characteristics. These high-resolution ex vivo findings can then be correlated with the lower-resolution in vivo PET images to validate the interpretation of the PET data.
Kinetic modeling is a mathematical technique used to analyze dynamic PET data to estimate physiological parameters, such as receptor density and affinity. nih.govyale.edu For [11C]Levetimide, the primary goal of kinetic modeling is to quantify its uptake and clearance from the brain, which reflects the processes of non-specific binding.
Several kinetic models can be applied to analyze [11C]Levetimide PET data. A common approach is the use of compartment models, which describe the exchange of the radiotracer between different physiological compartments, such as plasma, free tissue, and non-specifically bound tissue.
A one-tissue compartment model (1TCM) is often sufficient for tracers that exhibit simple kinetics, primarily reflecting delivery and clearance. In this model, the brain tissue is treated as a single compartment, and the model estimates two parameters: K1, the rate of tracer transport from plasma to the tissue, and k2, the rate of tracer transport from the tissue back to the plasma. The ratio K1/k2 gives the volume of distribution (VT), which for a non-specifically binding tracer like [11C]Levetimide, represents the non-displaceable volume of distribution (VND).
More complex models, such as the two-tissue compartment model (2TCM), can also be employed. The 2TCM further divides the tissue compartment into a non-displaceable and a specifically bound compartment. However, for a tracer with negligible specific binding like [11C]Levetimide, the parameters related to the specific binding compartment would be expected to be non-identifiable or close to zero, and the model would likely simplify to a 1TCM.
The choice of the most appropriate kinetic model is typically guided by goodness-of-fit criteria and the principle of parsimony (selecting the simplest model that adequately describes the data). The estimated kinetic parameters for [11C]Levetimide provide a quantitative measure of non-specific binding that can be used to correct the data from PET studies with its active counterpart, [11C]dexetimide.
| Kinetic Model | Description | Key Parameters for [11C]Levetimide |
| One-Tissue Compartment Model (1TCM) | Treats the brain tissue as a single compartment. | K1: Influx rate constant from plasma to tissue.k2: Efflux rate constant from tissue to plasma.VT = K1/k2: Volume of distribution, representing VND. |
| Two-Tissue Compartment Model (2TCM) | Divides the tissue into non-displaceable and specifically bound compartments. | For [11C]Levetimide, specific binding parameters (k3, k4) are expected to be negligible, effectively reducing the model to a 1TCM. |
Theoretical and Comparative Perspectives on 11c Levetimide in Radioligand Development
Contribution of [11C]Levetimide Research to Cholinergic System Imaging Theory
Research involving [¹¹C]Levetimide has contributed to the understanding of cholinergic system imaging using PET. The cholinergic system plays a crucial role in various physiological processes, and its dysfunction is implicated in several neurological and psychiatric disorders, including Alzheimer's and Parkinson's diseases. medrxiv.orgumich.edu PET imaging allows for the non-invasive study of neurotransmitter systems, such as the muscarinic acetylcholine (B1216132) receptors (mAChRs), which are key components of the cholinergic system. openmedscience.comresearchgate.netcapes.gov.brnih.gov
Levetimide (B1674941) is the pharmacologically inactive enantiomer of dexetimide (B1670337), a potent muscarinic cholinergic receptor antagonist. researchgate.netcapes.gov.brjneurosci.org By radiolabeling levetimide with carbon-11 (B1219553), researchers created [¹¹C]Levetimide as a tool for PET studies. researchgate.netcapes.gov.brnih.govresearchgate.netdntb.gov.uaacs.orgdeepdyve.comsci-hub.sescispace.comsemanticscholar.orggrantome.com The primary contribution of [¹¹C]Levetimide research lies in its use as a control or reference compound in studies employing its active enantiomer, [¹¹C]Dexetimide. capes.gov.br While [¹¹C]Dexetimide binds specifically to muscarinic receptors, [¹¹C]Levetimide exhibits significantly lower binding affinity and is used to estimate the non-specific binding component in PET scans. capes.gov.brjneurosci.orgjneurosci.org This differential binding characteristic is fundamental to accurately quantifying the specific binding of the active radioligand to its target receptors in the cholinergic system. nih.govturkupetcentre.netnih.govgraphpad.com
Studies comparing the distribution of [¹²³I]iododexetimide and [¹²³I]iodolevetimide (iodine-123 labeled enantiomers) in the human brain demonstrated that while the active enantiomer showed increasing activity over time in mAChR-rich regions, the inactive enantiomer's activity decreased immediately after injection and did not correlate with receptor concentrations. capes.gov.br This supports the use of the inactive enantiomer, and by extension [¹¹C]Levetimide, to represent the non-specific component of binding for its active counterpart in imaging studies of the cholinergic system. capes.gov.br
Challenges in Developing Short-Lived Radiotracers for PET Applications
Developing radiotracers labeled with short-lived isotopes like carbon-11 presents unique challenges throughout the production and application pipeline. mdpi.comopenmedscience.comresearchgate.netnih.govnih.govnih.govencyclopedia.pubnih.govmdpi.com
Implications of Carbon-11 Half-Life on Radiotracer Design and Application
The 20.4-minute half-life of carbon-11 significantly impacts radiotracer design and application. mdpi.comopenmedscience.comencyclopedia.pubnih.gov The rapid decay necessitates that the entire process, from isotope production in a cyclotron to radiotracer synthesis, quality control, and patient administration, must be completed within a very short timeframe, typically within two to three physical half-lives. openmedscience.comencyclopedia.pubmdpi.comiaea.org This time constraint demands highly efficient and rapid radiochemical synthesis methods. mdpi.comopenmedscience.comnih.govencyclopedia.pubmdpi.com Radiochemists must develop synthetic routes that are not only high-yielding and provide high radiochemical purity but can also be completed quickly, often utilizing automated synthesis modules. openmedscience.comnih.govnih.gov The short half-life also limits the duration of PET imaging studies, which can affect the ability to fully capture the pharmacokinetics of the radiotracer, especially for ligands with slow kinetics. nih.gov Furthermore, the need for an on-site cyclotron or a very nearby production facility restricts the widespread availability and use of ¹¹C-labeled radiotracers to specialized centers. mdpi.comopenmedscience.comnih.gov
Regulatory and Quality Control Challenges in [11C]-Radiopharmaceutical Production
The production of [¹¹C]-radiopharmaceuticals is subject to stringent regulatory requirements due to their radioactive nature and medical use. iaea.orgopenmedscience.comregulink.comdergipark.org.tr These regulations, overseen by bodies such as the European Medicines Agency (EMA), the International Atomic Energy Agency (IAEA), and national health agencies, cover all aspects from production to quality control and distribution. openmedscience.comregulink.com
Quality control (QC) is a critical step in radiopharmaceutical production, ensuring the safety, purity, and efficacy of the final product. openmedscience.comdergipark.org.trmirion.com For [¹¹C]-radiopharmaceuticals, the short half-life poses a significant challenge to completing all necessary QC tests before the radiotracer is administered to the patient. dergipark.org.tr While essential tests for identity, radiochemical purity, and sterility are performed, some longer tests may need to be completed retrospectively. dergipark.org.tr This requires robust quality assurance systems and validated rapid testing methods. dergipark.org.tr Compliance with Current Good Manufacturing Practices (cGMP) is mandatory, requiring meticulous documentation and validation of all production and QC procedures. iaea.orgregulink.com Radiation protection and safety measures are also paramount throughout the production process to minimize exposure to personnel. openmedscience.commirion.com
Comparative Analysis of [11C]Levetimide with Other [11C]-Labeled Muscarinic Receptor Ligands
[¹¹C]Levetimide is often compared to other [¹¹C]-labeled ligands developed for imaging muscarinic receptors, primarily its active enantiomer, [¹¹C]Dexetimide. researchgate.netcapes.gov.brnih.govjneurosci.orgresearchgate.netdntb.gov.uaacs.orgdeepdyve.comsci-hub.sescispace.comsemanticscholar.orggrantome.com Other [¹¹C]-labeled muscarinic ligands include [¹¹C]N-methylpiperidinyl benzilate ([¹¹C]NMPB or [¹¹C]4-MPB), [¹¹C]scopolamine, [¹¹C]tropanyl benzilate ([¹¹C]TRB), and related compounds like ¹¹C3-MPB, ¹¹C3-EPB, and ¹¹C3-PPB. umich.eduresearchgate.netnih.govresearchgate.netnih.gov
Distinct Binding Characteristics and Pharmacological Profiles in Comparison
The key distinction between [¹¹C]Levetimide and its active counterparts lies in their binding characteristics and pharmacological profiles. Levetimide is the pharmacologically inactive stereoisomer of dexetimide. researchgate.netcapes.gov.brjneurosci.org In binding studies, dexetimide demonstrates high affinity and specific binding to muscarinic acetylcholine receptors. capes.gov.brjneurosci.orgjneurosci.org In contrast, levetimide exhibits significantly lower potency in competing for muscarinic binding sites, indicating minimal to no specific binding to the receptor at tracer concentrations used in PET. jneurosci.orgjneurosci.org
Studies comparing [¹¹C]NMPYB (a related muscarinic tracer) with [¹¹C]4-MPB and [¹⁸F]FEPB showed differences in brain uptake and clearance kinetics, which correlated with their reported binding affinities. umich.edu Similarly, evaluations of [¹¹C]-labeled piperidyl benzilate derivatives with varying alkyl chain lengths (¹¹C3-MPB, ¹¹C3-EPB, ¹¹C3-PPB) demonstrated that increasing the alkyl chain length altered kinetic properties and reduced receptor affinity. researchgate.netnih.gov [¹¹C]4-PPB, for instance, showed no specific binding in receptor-rich regions in monkey brain studies. nih.gov These comparisons highlight that even within a class of ligands targeting the same receptor, structural variations can lead to diverse binding affinities and kinetic profiles, impacting their suitability as PET radiotracers.
Significance in Differentiating Specific from Non-Specific Radioligand Binding Components
The significance of [¹¹C]Levetimide in radioligand development, particularly in the context of its active enantiomer [¹¹C]Dexetimide, lies in its ability to help differentiate specific from non-specific radioligand binding components in PET imaging. capes.gov.br The total signal measured in a PET scan represents the sum of radioligand specifically bound to the target receptor and the non-displaceable uptake, which includes non-specific binding and free ligand in the tissue. nih.govturkupetcentre.netnih.gov
Non-specific binding refers to the binding of the radioligand to sites other than the intended target receptor. turkupetcentre.netnih.govgraphpad.com This can include binding to cell membranes, other proteins, or even the PET scanner itself. graphpad.com Accurate quantification of receptor density or availability requires separating the specific binding signal from this non-specific component. nih.govturkupetcentre.netnih.gov
Because [¹¹C]Levetimide is the pharmacologically inactive enantiomer of [¹¹C]Dexetimide and shows negligible specific binding to muscarinic receptors, its uptake and distribution in the brain can serve as an estimate of the non-specific binding of [¹¹C]Dexetimide. capes.gov.br By subtracting the non-specific binding estimated using [¹¹C]Levetimide from the total binding of [¹¹C]Dexetimide, researchers can obtain a more accurate measure of the specific binding to muscarinic receptors. capes.gov.br This approach is crucial for reliable quantification of receptor status in various physiological and pathological conditions. The use of an inactive enantiomer like [¹¹C]Levetimide is a valuable strategy when a true reference region (a brain region devoid of the target receptors) is not available. nih.gov
Q & A
Q. What are the established synthesis protocols for Levetimide C-11, and how can they be reliably reproduced?
this compound is synthesized via a four-step sequence involving Grignard reagent carboxylation, hydride reduction, iodination, and alkylation, yielding ~8% radiochemical yield . To ensure reproducibility:
- Use high-purity precursors and validate reaction conditions (temperature, solvent ratios) through pilot trials.
- Employ [11C]methyl triflate for efficient alkylation.
- Monitor molar activity (≥0.9 Ci/μmol) via radio-HPLC to confirm radiolabeling efficiency .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural identity?
- NMR spectroscopy to confirm enantiomeric purity and structural integrity.
- Radio-TLC/HPLC for radiochemical purity assessment (target ≥95%).
- Mass spectrometry (MS) to verify molecular weight and isotopic labeling .
Q. What in vivo models are typically used to evaluate this compound’s pharmacokinetics?
- Non-human primates (e.g., baboons) under anesthesia for PET imaging studies, focusing on brain uptake and receptor binding kinetics .
- Rodent models for preliminary biodistribution assays, ensuring compliance with IACUC protocols .
Q. How can researchers ensure compliance with safety protocols when handling this compound?
- Use shielded hot cells and automated synthesis modules to minimize radiation exposure.
- Conduct regular dose calibrator checks and adhere to ALARA principles.
- Document waste disposal per institutional radioactive materials guidelines .
Advanced Research Questions
Q. How can radiochemical yield be optimized during this compound synthesis?
- Precursor optimization : Replace iodinated intermediates with brominated analogs to improve alkylation efficiency.
- Reaction kinetics analysis : Use microfluidic systems to reduce side reactions and improve [11C]CO2 trapping .
- Quality-by-Design (QbD) approaches : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., pH, catalyst loading) .
Q. What methodologies resolve discrepancies in reported receptor binding affinities of this compound?
- Comparative binding assays : Use homogenate binding studies with [3H]dexetimide to benchmark affinity values.
- Meta-analysis : Pool data from multiple PET studies (e.g., occupancy studies in primates) to derive consensus IC50 values .
- In silico docking simulations : Validate binding modes using mAChR crystal structures to explain variability .
Q. How should experiments be designed to compare this compound with structurally analogous radiotracers?
- Controlled variable framework :
| Variable | This compound | Comparator (e.g., Dexetimide) |
|---|---|---|
| Radiolabeling | [11C]methylation | [18F]fluorination |
| Binding affinity | mAChR-specific | Broad-spectrum cholinergic |
- Conduct head-to-head PET studies in the same subject cohort to minimize inter-individual variability .
Q. What statistical methods are robust for analyzing time-activity curves (TACs) in this compound PET studies?
- Compartmental modeling : Use Logan graphical analysis to estimate distribution volume (VT).
- Non-parametric methods : Apply bootstrap resampling to quantify uncertainty in VT values .
- Correction for metabolites : Integrate arterial input functions with metabolite-corrected plasma data .
Q. How can target engagement of this compound be validated in dynamic PET imaging studies?
Q. What strategies address enantiomeric interference in this compound’s biological activity assessments?
- Chiral chromatography : Use β-cyclodextrin columns to separate enantiomers pre- and post-synthesis.
- In vitro autoradiography : Validate enantiomer-specific binding in brain slices .
Key Considerations for Methodological Rigor
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including precursor sources and purification steps .
- Data transparency : Archive raw PET imaging data and synthesis protocols in repositories like Zenodo, citing DOIs in publications .
- Ethical compliance : Ensure radioactive handling protocols are reviewed annually by institutional radiation safety committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
